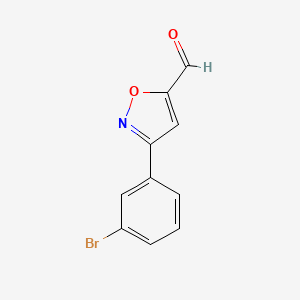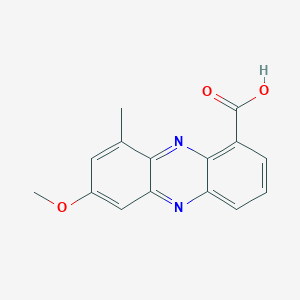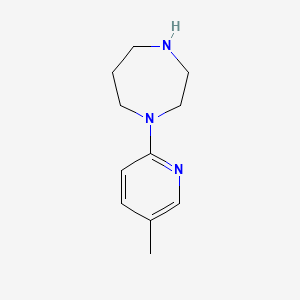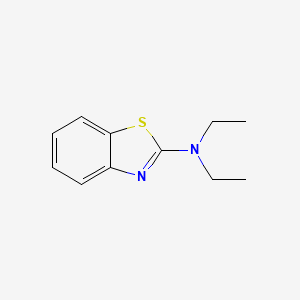
1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzene
Overview
Description
1-Bromo-5-(1,3-dioxolan-2-yl)-2-methoxybenzene, also known as 5-bromo-2-methoxybenzaldehyde, is an organic compound with a molecular formula of C7H7BrO3. It is a colorless liquid with a faint aromatic odor and is soluble in organic solvents. It is often used as a reagent in organic synthesis and has many applications in scientific research.
Scientific Research Applications
1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of heterocyclic compounds, such as 2-amino-1,3-dihydroisoindole-1-ones, and in the synthesis of pharmaceuticals, such as quinolizidine alkaloids. It has also been used in the synthesis of organic dyes, such as azo dyes, and in the synthesis of organic pigments, such as anthraquinone dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde is based on the fact that it is an electrophile. It reacts with nucleophiles like amines, alcohols, and thiols to form covalent bonds. This covalent bond formation is the basis of its applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde have not been well studied. However, it is known to be a weak inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is involved in the metabolism of neurotransmitters such as serotonin and dopamine, and its inhibition can lead to an increase in the levels of these neurotransmitters. Additionally, 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde has been shown to have an inhibitory effect on the growth of some bacteria and fungi.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and is not highly toxic. However, it is important to note that it is a flammable substance and should be handled with caution. Additionally, it has a limited shelf life and should be used within a few months of purchase.
Future Directions
There are several potential future directions that can be explored with 1-Bromo-5-(1,3-dioxolan-2-YL)-2-methoxybenzenethoxybenzaldehyde. These include further research into its biochemical and physiological effects, evaluation of its potential therapeutic applications, and investigation of its use as a reagent in organic synthesis. Additionally, further research into its mechanism of action and its potential toxicity may be warranted. Finally, further research into its potential applications in the synthesis of organic dyes and pigments may be of interest.
properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-3-2-7(6-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRNJAJBWGDUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2OCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591654 | |
| Record name | 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223418-72-2 | |
| Record name | 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


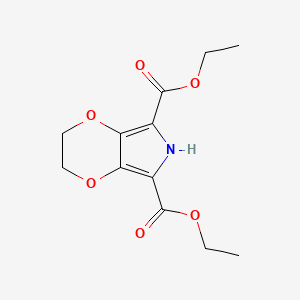

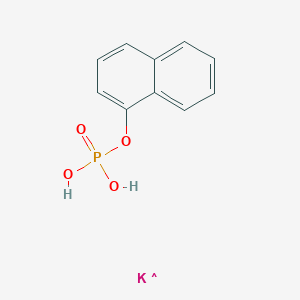

![[5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1612512.png)
![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)
